molecular formula C18H27NO2 B11688836 2-(4-Tert-butylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

2-(4-Tert-butylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Katalognummer: B11688836
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: BLLPEYKAEHCGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is an organic compound that features a combination of a phenoxy group, a piperidine ring, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with 4-methylpiperidine under nucleophilic substitution conditions to form the desired intermediate.

    Ketone Formation: The final step involves the oxidation of the intermediate to introduce the ketone functional group, resulting in the formation of 2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The phenoxy and piperidine groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-OL: This compound is similar but features an alcohol group instead of a ketone.

    2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-AMINE: This compound has an amine group instead of a ketone.

Uniqueness

2-(4-TERT-BUTYLPHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H27NO2

Molekulargewicht

289.4 g/mol

IUPAC-Name

2-(4-tert-butylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C18H27NO2/c1-14-9-11-19(12-10-14)17(20)13-21-16-7-5-15(6-8-16)18(2,3)4/h5-8,14H,9-13H2,1-4H3

InChI-Schlüssel

BLLPEYKAEHCGPB-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.